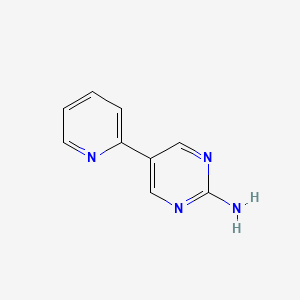
N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, also known as FLI-06, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. It was first synthesized in 2009 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is not fully understood, but it is thought to act by inhibiting the activity of a protein called Rho kinase (ROCK). ROCK is known to play a key role in regulating the cytoskeleton of cells, which is important for axonal growth and regeneration. By inhibiting ROCK activity, N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide may promote axonal growth and regeneration.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide has been found to have a number of biochemical and physiological effects. In vitro studies have shown that it promotes neurite outgrowth and axonal regeneration in a variety of neuronal cell types. In vivo studies have also shown that it promotes axonal regeneration in animal models of spinal cord injury and optic nerve injury. However, the effects of N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide on other physiological processes are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is its potential therapeutic application in the treatment of neurodegenerative diseases. Its ability to promote axonal growth and regeneration makes it an attractive candidate for further study in this area. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy in animal models of these diseases, as well as its safety and potential side effects. Another area of interest is its mechanism of action. More research is needed to fully understand how it promotes axonal growth and regeneration, and whether it has other effects on neuronal cells. Finally, there is also potential for the development of new analogs of N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide that may have improved efficacy or specificity.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide involves several steps, starting with the reaction of 2-fluoroaniline with acetaldehyde to form 2-fluoro-N-(2-formylphenyl)acetamide. This intermediate is then reacted with cyclohexanone in the presence of sodium ethoxide to form N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide has been shown to have potential applications in the field of neuroscience, particularly in the study of neuronal development and regeneration. It has been found to promote axonal growth and regeneration in vitro and in vivo, suggesting that it may have therapeutic potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-14-7-3-4-8-15(14)18-16(20)19-10-9-12-5-1-2-6-13(12)11-19/h1-8H,9-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZAKJDKBOGDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823479 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-2-fluorophenyl)-2-[4-fluoro-2-(1-phenylpyrazole-4-carbonyl)phenoxy]acetamide](/img/structure/B7469693.png)
![4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline](/img/structure/B7469700.png)
![1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B7469705.png)
![7-phenyl-N~3~-(3-pyridylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7469709.png)
![4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7469713.png)
![5-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7469730.png)
![10-(Pyrrolidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7469735.png)
![5-bromo-N-cyclopropyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7469738.png)

![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B7469748.png)

![4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine](/img/structure/B7469752.png)
![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B7469756.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B7469762.png)